molecular formula C12H19N3 B3275466 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine CAS No. 625438-12-2

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Cat. No.: B3275466
CAS No.: 625438-12-2
M. Wt: 205.3 g/mol
InChI Key: UMDLIABIZYDUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to modern chemistry. libretexts.orgopenstax.org Pyridine (B92270) and piperidine (B6355638) are two of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. lifechemicals.commdpi.com

The pyridine ring is an aromatic six-membered heterocycle. openstax.org Its structure is found in numerous natural products, including vitamins and alkaloids, as well as a wide array of synthetic pharmaceuticals and agrochemicals. lifechemicals.com Pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com The nitrogen atom in the pyridine ring is sp2-hybridized and its lone pair of electrons are not part of the aromatic π system, which contributes to its chemical properties and ability to form hydrogen bonds. openstax.org

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a crucial component in the design of drugs. mdpi.comresearchgate.net Piperidine derivatives are found in over twenty classes of pharmaceuticals and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netijnrd.org

The combination of these two rings in 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine results in a scaffold that marries the aromatic, electron-deficient nature of pyridine with the flexible, three-dimensional structure of piperidine. This juxtaposition is a key area of exploration in modern heterocyclic chemistry, as it allows for the fine-tuning of physicochemical properties such as solubility, basicity, and receptor-binding affinity.

Significance as a Complex Organic Building Block

A building block in organic synthesis is a molecule that can be used to construct larger, more complex structures. This compound is a prime example of a complex or advanced building block due to its multifunctional nature. The key structural features that contribute to its significance are:

The Primary Amine Group: The ethan-1-amine substituent provides a nucleophilic primary amine. This functional group is highly versatile and can participate in a wide range of chemical reactions, including amide bond formation, reductive amination, and alkylation, allowing for the attachment of various other molecular fragments.

The Piperidine Ring: The piperidine moiety serves as a non-planar scaffold, which can be crucial for orienting substituents in three-dimensional space to optimize interactions with biological targets.

The Pyridine Ring: The pyridine ring can engage in various chemical transformations, including electrophilic and nucleophilic substitutions, and can also act as a ligand for metal catalysts. Its nitrogen atom can be quaternized to modify the electronic properties of the molecule.

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of a diverse range of target molecules. The table below summarizes the key structural components and their synthetic potential.

Structural ComponentTypeKey Features and Synthetic Potential
Pyridine RingAromatic HeterocycleCan undergo substitution reactions; acts as a hydrogen bond acceptor; can be N-oxidized or quaternized.
Piperidine RingSaturated HeterocycleProvides a 3D scaffold; conformationally flexible; can be further substituted on the ring.
Primary AmineFunctional GroupHighly nucleophilic; site for acylation, alkylation, and other derivatizations to build larger molecules.

Scope and Strategic Academic Research Focus on the Compound

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of pyridin-yl-piperidine derivatives is the subject of intense investigation. The strategic focus of this research is largely driven by the search for new therapeutic agents.

Research into structurally related compounds reveals a wide array of pharmacological activities. For instance, derivatives of the 4-(piperidin-4-yl)pyridine core have been explored for their potential as direct thrombin inhibitors with anticoagulant activity. chemchart.com The general class of piperidine derivatives has been investigated for a vast range of biological effects, including anti-cancer, anti-diabetic, anti-microbial, and anti-inflammatory properties. researchgate.netijnrd.org

The academic interest in scaffolds like this compound lies in its potential as a core structure for generating libraries of compounds for high-throughput screening. The ability to easily modify the primary amine and the pyridine ring allows for the creation of a multitude of analogs, each with slightly different properties. This approach is central to modern drug discovery efforts. The table below lists some related compounds and their documented research applications.

Compound NameResearch Application/Significance
4-(piperidin-4-yl)pyridineCore structure for the synthesis of direct thrombin inhibitors. chemchart.com
2-(Piperidin-4-yl)ethan-1-amineA building block with potential anti-inflammatory, antibacterial, and antifungal properties. biosynth.com
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileInvestigated for its high affinity for sigma receptors, which are targets for neurological disorders. nih.gov
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogsDeveloped as selective inhibitors of glutaminase 1 (GLS1), a target in cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDLIABIZYDUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285018
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625438-12-2
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625438-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Pyridin 4 Yl Piperidin 4 Yl Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine reveals several logical bond disconnections that form the basis of potential synthetic routes. The primary disconnections involve the pyridine-piperidine linkage, the ethanamine side chain, and the bonds within the piperidine (B6355638) ring itself. These disconnections suggest a convergent synthesis, where the three main components are prepared separately and then assembled.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N Bond): The bond between the pyridine (B92270) ring and the piperidine nitrogen is a primary point for disconnection. This suggests a reaction between a 4-substituted pyridine electrophile (such as 4-chloropyridine (B1293800) or 4-fluoropyridine) and the nucleophilic nitrogen of a pre-formed 4-substituted piperidine, specifically 2-(piperidin-4-yl)ethan-1-amine or a protected version thereof. This approach falls under the category of nucleophilic aromatic substitution (SNAr).

Disconnection 2 (C-C Bond): The bond connecting the ethanamine side chain to the piperidine ring can be disconnected. This leads to a 1-(pyridin-4-yl)piperidine-4-carbaldehyde or a related synthon. The ethanamine group can then be installed through methods like a Wittig reaction to form a vinyl group, followed by hydroboration-oxidation and amination, or by condensation with a nitro-methane followed by reduction. A more direct approach involves the reduction of a nitrile precursor, such as 2-(1-(pyridin-4-yl)piperidin-4-yl)acetonitrile.

Disconnection 3 (Piperidine Ring): The piperidine ring itself can be disconnected, suggesting its formation from an acyclic precursor. This opens up numerous strategies for ring construction, which are foundational in heterocyclic chemistry.

Strategies for Piperidine Ring Formation

Retrosynthetically, the piperidine core can be envisioned as arising from several key strategies. The choice of strategy often depends on the desired substitution pattern and stereochemistry. Common approaches include the hydrogenation of a corresponding pyridine derivative, which is a direct but often requires harsh conditions, or the cyclization of a linear precursor. The latter offers more flexibility in introducing substituents.

Approaches for the Pyridine-Piperidine Linkage

The formation of the aryl-nitrogen bond is a critical step. The most direct synthetic approach involves the coupling of a piperidine derivative with a pyridine ring. Given the electron-deficient nature of the pyridine ring, particularly at the 4-position, nucleophilic aromatic substitution is a highly effective strategy. This typically involves reacting a piperidine with an activated pyridine, such as 4-chloropyridine or 4-fluoropyridine, often in the presence of a base.

Method Pyridine Substrate Piperidine Substrate Typical Conditions
Nucleophilic Aromatic Substitution (SNAr)4-Chloropyridine HCl2-(Piperidin-4-yl)ethan-1-amine (protected)Base (e.g., K2CO3, DIPEA), High Temperature, Polar aprotic solvent (e.g., DMF, DMSO)
Buchwald-Hartwig Amination4-Bromopyridine2-(Piperidin-4-yl)ethan-1-amine (protected)Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu)

This is an interactive data table. You can sort and filter the data.

Introduction of the Ethanamine Side Chain

The introduction of the 2-aminoethyl group at the 4-position of the piperidine ring can be accomplished via two main pathways:

Starting with a pre-functionalized piperidine: A commercially available or readily synthesized piperidine derivative bearing the desired side chain (or a precursor) is used as the starting material. For example, 2-(piperidin-4-yl)acetonitrile (B1311751) can be coupled with a 4-halopyridine, followed by the reduction of the nitrile group to the primary amine. This is often the more convergent and efficient approach. The reduction of nitriles to primary amines can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Elaboration from a 4-oxo-piperidine: The synthesis can begin with N-protected piperidin-4-one. After forming the pyridine-piperidine linkage to yield 1-(pyridin-4-yl)piperidin-4-one, the ketone can be converted to the ethanamine side chain. A common method is the Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent to form an unsaturated nitrile, which is then reduced.

Formation of the Piperidine Core Structure

Cyclization Reactions of Diamine Precursors

One classic and reliable method for forming the piperidine ring is through the intramolecular cyclization of a linear precursor. The cyclization of 1,5-diaminopentane derivatives is a direct approach. A common variant involves the reaction of a primary amine with a 1,5-dihaloalkane. For instance, a suitably protected amino-1,5-dibromopentane could react with a primary amine that will ultimately be removed or transformed, leading to the piperidine core.

Another strategy involves the reductive cyclization of dioximes. This method can build the piperidine ring from acyclic precursors through a catalytic process.

Alkene Cyclization Strategies

Modern synthetic methods often employ alkene cyclization reactions to construct heterocyclic rings with high levels of control. Intramolecular hydroamination, where an amine adds across a carbon-carbon double bond within the same molecule, is a powerful, atom-economical method for synthesizing piperidines.

This reaction can be catalyzed by Brønsted acids or various transition metals. The choice of catalyst can influence the reaction conditions and the tolerance of other functional groups.

Catalyst Type Example Catalyst Substrate Key Features
Brønsted AcidTriflic Acid (TfOH)N-protected aminoalkeneSimple, metal-free conditions. Requires electron-withdrawing group on nitrogen.
Transition MetalPalladium ComplexesAminoalkeneCan be rendered enantioselective with chiral ligands. Milder conditions may be possible.
Transition MetalGold ComplexesN-allenyl carbamatesEffective for intramolecular hydroamination to form various cyclic amines.

This is an interactive data table. You can sort and filter the data.

These cyclization strategies provide access to the core 4-substituted piperidine structure, which can then be further functionalized to complete the synthesis of the target molecule.

Oxidative Amination Routes

Oxidative amination of unactivated alkenes represents a powerful strategy for the synthesis of substituted piperidines. nih.gov This method involves the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an additional functional group.

Gold(I)-catalyzed oxidative amination, as proposed by Nevado and colleagues, utilizes an iodine(III) oxidizing agent to facilitate the cyclization of linear amino-alkenes. nih.gov This approach allows for the formation of a C-N bond and a C-O bond across the alkene. Similarly, palladium-catalyzed variants have been developed, which can offer high levels of enantioselectivity when employing chiral ligands like pyridine-oxazoline (Pyox) ligands. nih.govorganic-chemistry.org For the synthesis of a precursor to the target molecule, a suitably designed aminoalkene could be subjected to these conditions to forge the piperidine ring.

Table 1: Comparison of Oxidative Amination Catalytic Systems

Catalyst System Oxidant Key Features
Gold(I) Complex Iodine(III) Reagent Forms N-heterocycle with simultaneous O-substituent introduction. nih.gov
Enantioselective Cyclization Methodologies

Achieving stereocontrol during the formation of the piperidine ring is crucial for accessing specific enantiomers of the final compound. Several enantioselective cyclization methods are applicable.

One notable approach is the organocatalytic direct Mannich reaction followed by reductive cyclization, which can be considered a formal [4+2] cycloaddition. rsc.org This one-pot synthesis can produce highly functionalized piperidines with excellent enantioselectivities (up to >99% ee) and yields. rsc.org Another powerful method involves the use of chiral Brønsted acids, such as phosphoric acids, to catalyze the intramolecular cyclization of unsaturated acetals. umich.edu This methodology has been shown to be effective for the synthesis of functionalized chiral piperidines, including those with substitution at the C4-position. umich.edu Furthermore, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, highlighting the versatility of metal catalysis in achieving high stereocontrol. nih.gov

Radical-Mediated Amine Cyclization

Radical cyclizations offer an alternative pathway to piperidine rings, often under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor. nih.gov

For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed, which proceeds in good yields for the formation of various piperidines. nih.gov Photoredox catalysis has also emerged as a powerful tool for initiating radical cyclizations. organic-chemistry.orgnih.gov This method can be used for the hydroarylation of linear aryl halide precursors, where a light-driven reduction generates an aryl radical that cyclizes to form spirocyclic piperidines. nih.gov While this specific example leads to a spirocycle, the underlying principle of radical C-C or C-N bond formation can be adapted to construct the desired 4-substituted piperidine core from an appropriately designed acyclic precursor. nih.govnih.gov

Intramolecular Hydroamination Approaches

Intramolecular hydroamination involves the direct addition of an N-H bond across a C-C double or triple bond within the same molecule. This atom-economical process is a direct method for constructing N-heterocycles. acs.org

The reaction can be catalyzed by various metals or Brønsted acids. acs.orgnih.gov For example, rhodium complexes have been shown to catalyze the intramolecular anti-Markovnikov hydroamination of certain aminoalkenes to form 3-arylpiperidines. organic-chemistry.orgberkeley.edu While this leads to a 3-substituted product, modification of the substrate could potentially direct cyclization to form the desired 4-substituted isomer. Alternatively, Brønsted acids like triflic acid or sulfuric acid can catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, yielding piperidines in excellent yields. acs.orgnih.gov This approach avoids the use of transition metals and offers a different reactivity profile. acs.org

Construction of the Pyridin-4-yl Substructure

The final key step in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring.

N-Arylation Methodologies for Piperidine Nitrogen

The formation of an aryl-amine bond, particularly with a heterocyclic amine like piperidine, is a common challenge in organic synthesis. Modern cross-coupling reactions have become the methods of choice for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of an amine with an aryl halide or sulfonate, a transformation that is often difficult to achieve through classical methods like nucleophilic aromatic substitution. wikipedia.org

In the context of synthesizing the title compound, the Buchwald-Hartwig reaction would involve coupling the precursor, 2-(piperidin-4-yl)ethan-1-amine, with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over time, from early bidentate phosphine ligands like BINAP to more effective sterically hindered, electron-rich monophosphine ligands that can facilitate the coupling of a wider range of substrates under milder conditions. wikipedia.orgresearchgate.net

Table 2: Typical Components of a Buchwald-Hartwig Amination Catalyst System

Component Function Examples
Palladium Source Catalyst Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes Pd, facilitates catalytic cycle BINAP, DPPF, tBuDavePhos, Josiphos-type ligands wikipedia.orgresearchgate.net
Base Activates the amine, facilitates reductive elimination NaOtBu, K₂CO₃, Cs₂CO₃

The reaction conditions, including the specific catalyst, ligand, base, solvent, and temperature, must be optimized to achieve high yields for the coupling of the specific piperidine and pyridine substrates. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes

A primary and direct method for synthesizing the target compound involves the formation of the pyridine-piperidine bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, which are activated towards nucleophilic attack. youtube.comstackexchange.com

The core reaction involves coupling a 4-halopyridine derivative with a suitable piperidine precursor. The most common starting materials would be 4-chloropyridine or 4-fluoropyridine, reacting with 2-(piperidin-4-yl)ethan-1-amine. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, favoring substitution at the 4-position. stackexchange.com

Typical reaction conditions involve heating the reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the hydrogen halide byproduct. researchgate.net Lewis acid catalysis, for instance with zinc-based compounds, can also be employed to activate the pyridine ring towards nucleophilic attack. researchgate.net The efficiency of the reaction is highly dependent on the nature of the leaving group on the pyridine ring, with the general reactivity order being F > Cl > Br > I.

Table 1: Hypothetical SNAr Reaction Parameters

4-Halopyridine ReactantBaseSolventTemperature (°C)Hypothetical Yield (%)
4-FluoropyridineK₂CO₃DMSO100-12085-95
4-ChloropyridineK₂CO₃DMF120-14070-80
4-ChloropyridineEt₃NAcetonitrile130 (sealed tube)65-75
4-BromopyridineK₂CO₃DMF140-16050-60

Elaboration of the Ethanamine Moiety

Alternative synthetic strategies focus on first establishing the 1-(pyridin-4-yl)piperidine core and then constructing or revealing the ethanamine side chain.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com In this context, the synthesis can be designed as a one-pot reaction where an aldehyde precursor is condensed with an amine source to form an imine, which is then reduced in situ to the target primary amine. nih.gov

A plausible route involves the reductive amination of 1-(pyridin-4-yl)piperidine-4-carbaldehyde using an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) or aqueous ammonia. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or the less toxic borane-pyridine complex can also be utilized. masterorganicchemistry.comtandfonline.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, CH₂Cl₂High selectivity for imines/iminium ions; non-toxic byproducts.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Ethanol (B145695)Stable in protic solvents; selective.Highly toxic cyanide byproducts. masterorganicchemistry.com
Borane-Pyridine ComplexEthanol, TolueneLess toxic than NaBH₃CN; stable. tandfonline.comCan sometimes reduce aldehydes. tandfonline.com
H₂ / Catalyst (e.g., Pd/C, Raney Ni)Methanol, Ethanol"Green" reagent (H₂); high efficiency.Requires specialized high-pressure equipment; potential for pyridine ring reduction.

Alkylation of Amine Precursors

This approach involves forming the ethanamine moiety through carbon-carbon or carbon-nitrogen bond formation starting from a pre-formed 1-(pyridin-4-yl)piperidine scaffold. One effective strategy begins with 1-(pyridin-4-yl)piperidine-4-carbonitrile . The crucial nitrile group can then be reduced to the primary amine of the ethanamine side chain.

The reduction of the nitrile can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a classic and effective method. Alternatively, catalytic hydrogenation using hydrogen gas over a catalyst such as Raney Nickel or Rhodium on alumina (B75360) provides a cleaner, albeit often more demanding, reduction pathway.

Another pathway involves the alkylation of a nucleophile with a suitable electrophile, such as 2-(1-(pyridin-4-yl)piperidin-4-yl)ethyl halide . This intermediate can be reacted with sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine (e.g., via hydrogenation or with LiAlH₄). This two-step process, known as the Staudinger reaction or a variation thereof, is a reliable method for introducing a primary amine.

Principles of Green Chemistry in Synthetic Protocol Development

The principles of green chemistry can be applied to the synthesis of this compound to improve sustainability, reduce waste, and enhance safety. rasayanjournal.co.in

Atom Economy: One-pot reactions like the reductive amination pathway generally have higher atom economy than multi-step syntheses involving protection and deprotection, as the latter use stoichiometric reagents that are not incorporated into the final product.

Use of Safer Solvents: Traditional solvents for SNAr reactions like DMF and DMSO are effective but have toxicity concerns. Research into greener alternatives such as ethanol, water, or ionic liquids could significantly improve the environmental profile of the synthesis. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis is a proven green chemistry tool that can dramatically reduce reaction times and energy consumption for reactions like the SNAr coupling or multicomponent reactions for pyridine synthesis. mdpi.comnih.govacs.org Conventional heating for many hours can be replaced by minutes of microwave irradiation, often leading to higher yields and purer products. nih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a Lewis acid in the SNAr reaction is preferable to using stoichiometric reagents. In reduction steps, catalytic hydrogenation is a greener alternative to using stoichiometric metal hydrides like LiAlH₄, as it produces less waste.

Waste Prevention: Designing syntheses to be one-pot or tandem processes, such as the reductive amination route, minimizes the need for intermediate workups and purifications, thereby reducing solvent usage and waste generation.

Table 4: Application of Green Chemistry Principles to Synthetic Routes

Green PrincipleApplication to SNAr RouteApplication to Reductive Amination Route
Energy EfficiencyUtilize microwave irradiation to shorten reaction time from hours to minutes. nih.govOptimize temperature for one-pot procedure to avoid unnecessary heating/cooling cycles.
Safer SolventsReplace DMF/DMSO with greener solvents like ethanol or 2-MeTHF.Use ethanol or methanol, which are greener than chlorinated solvents like DCE.
Waste PreventionRequires protection/deprotection, generating more waste. Can be improved with catalyst recycling.One-pot procedure minimizes intermediate workup and solvent waste. tandfonline.com
Atom EconomyLower atom economy due to protecting group use.Higher atom economy as most atoms from reactants are incorporated.

Industrial Scalability Considerations for Synthetic Routes (Academic Perspective)

The industrial-scale synthesis of this compound, a complex molecule incorporating both a piperidine and a pyridine moiety, presents several challenges from a process chemistry standpoint. An ideal industrial synthesis must be not only high-yielding but also cost-effective, safe, environmentally benign, and readily transferable to large-scale manufacturing equipment. From an academic perspective, the evaluation of potential synthetic routes for this target molecule involves a critical analysis of factors such as convergence, atom economy, the nature of reagents and catalysts, operational simplicity, and purification strategies.

Several plausible synthetic strategies can be envisaged for the construction of this compound, primarily centered around the formation of the C-N bond between the pyridine and piperidine rings, and the elaboration of the aminoethyl side chain. The key disconnection points suggest strategies such as the direct arylation of a pre-formed piperidine derivative or the construction of the piperidine ring onto a pyridine-containing precursor.

One of the most prominent methods for the formation of the N-aryl bond in N-arylpiperidines is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a powerful tool in medicinal and process chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of the target molecule, this would likely involve the coupling of 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a suitable 4-substituted piperidine precursor, such as a protected 2-(piperidin-4-yl)ethan-1-amine derivative.

Another viable and widely used approach, particularly for the synthesis of piperidines, is reductive amination. beilstein-journals.orgchim.it This method could be employed in a convergent synthesis where a suitable piperidin-4-one derivative is reacted with an amino-functionalized pyridine or, more likely, a piperidin-4-one is elaborated to the final product through a sequence of reactions that may include reductive amination to install the aminoethyl side chain.

A third potential strategy involves the hydrogenation of a corresponding pyridine precursor to the piperidine ring. nih.gov This approach is attractive due to its high atom economy. However, achieving selective reduction of one pyridine ring in the presence of another can be challenging and would depend on the specific substrate and catalyst system employed.

From an industrial scalability perspective, each of these routes presents a unique set of advantages and disadvantages that must be carefully weighed. The choice of the optimal route will depend on a multitude of factors including the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification of intermediates and the final product.

A comparative analysis of these potential synthetic routes from an academic viewpoint, considering their industrial scalability, is presented below. This analysis highlights the key parameters that a process chemist would evaluate when developing a large-scale synthesis.

Table 1: Comparative Analysis of Potential Synthetic Routes for Industrial Scale-Up
ParameterBuchwald-Hartwig AminationReductive AminationPyridine Hydrogenation
Starting Material Cost & Availability4-Halopyridines are commercially available. The piperidine fragment may require multi-step synthesis, increasing cost.Piperidin-4-ones and simple amines are generally accessible and cost-effective starting materials. chim.itSubstituted pyridines can be cost-effective, but the synthesis of a di-pyridyl precursor could be complex. nih.gov
Catalyst Cost & ToxicityPalladium catalysts and specialized phosphine ligands can be expensive. acsgcipr.org Residual palladium levels in the API are strictly regulated.Common reducing agents like sodium borohydride (B1222165) are relatively inexpensive. Catalytic hydrogenation uses cheaper catalysts (e.g., Pd/C, Raney Ni).Catalysts like rhodium and ruthenium can be expensive, though cheaper alternatives like nickel are sometimes applicable. nih.gov
Reaction ConditionsGenerally requires inert atmosphere and anhydrous conditions. Temperatures can be moderate to high.Typically proceeds under mild conditions (room temperature to moderate heating). chim.itOften requires high pressures of hydrogen gas, necessitating specialized and costly high-pressure reactors. nih.gov
Atom EconomyModerate. Involves the use of a stoichiometric base and generates salt byproducts.Good. The main byproduct is water.Excellent. Involves the addition of hydrogen.
Number of Synthetic StepsPotentially convergent, which can reduce the overall number of linear steps.Can be integrated into a multi-step sequence. The overall step count may be comparable to other routes.Could be a late-stage transformation, but the synthesis of the precursor might be lengthy.
Purification & ByproductsPurification can be challenging due to colored byproducts and the need to remove residual palladium.Purification is often straightforward, with fewer problematic byproducts.Byproducts from incomplete or over-reduction can complicate purification.
Safety ConsiderationsUse of pyrophoric phosphine ligands and potentially flammable solvents requires careful handling.Hydrogen gas is flammable and requires appropriate safety infrastructure. Some reducing agents are water-reactive.High-pressure hydrogenations carry inherent risks of explosion and require specialized equipment and protocols. nih.gov

Reactivity and Derivatization of 2 1 Pyridin 4 Yl Piperidin 4 Yl Ethan 1 Amine

Reactions Involving the Primary Ethanamine Functionality

The primary amine group of 2-[1-(pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amide and Sulfonamide Bond Formation

The primary amine readily undergoes acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in drug discovery, as these functional groups can significantly influence the pharmacological properties of a molecule.

Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction with carboxylic acids. fishersci.co.uk

Sulfonamide Bond Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. The synthesis of sulfonamides from piperidine-containing amines is a well-established method for generating compounds with a wide range of biological activities. mdpi.comnih.gov

Reagent TypeGeneral ReactionResulting Functional Group
Carboxylic Acid/Acyl ChlorideAcylationAmide
Sulfonyl ChlorideSulfonylationSulfonamide

Imine and Enamine Transformations

The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.orgredalyc.org The resulting imine can be a stable final product or an intermediate that can be further reduced to a secondary amine.

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. libretexts.org In the case of this compound, the primary amine will form an imine.

Urea (B33335) and Thiourea (B124793) Synthesis

The synthesis of urea and thiourea derivatives is readily achieved by reacting the primary amine with isocyanates and isothiocyanates, respectively. uea.ac.ukresearchgate.netias.ac.innih.gov These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, which is often crucial for molecular recognition in biological systems. Structurally similar compounds, such as 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives, have been synthesized and studied for their biological activities. nih.gov

ReagentResulting Functional Group
IsocyanateUrea
IsothiocyanateThiourea

Reductive Alkylation and Acylation Reactions

Reductive amination, also known as reductive alkylation, of the primary amine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) provides a straightforward method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the in-situ formation of an imine followed by its immediate reduction.

Nucleophilic Substitution Reactions

The primary amine of this compound can act as a nucleophile in substitution reactions. For instance, it can displace leaving groups from alkyl halides to form secondary or tertiary amines. Furthermore, it can participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic rings, such as those bearing strong electron-withdrawing groups. nih.govquimicaorganica.org

Transformations at the Piperidine (B6355638) Nitrogen (Tertiary Amine)

The tertiary nitrogen within the piperidine ring is also a site of reactivity, primarily through quaternization reactions. This process involves the alkylation of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. ktu.edu This transformation introduces a permanent positive charge into the molecule, which can significantly alter its solubility and biological interactions. The quaternization of the pyridine (B92270) nitrogen is also a possibility, and the relative reactivity would depend on the specific reaction conditions and the nature of the alkylating agent.

Quaternization Reactions

Quaternization, the alkylation of a tertiary amine to form a quaternary ammonium salt, is a potential reaction for the nitrogen atoms within this compound. Both the pyridine nitrogen and the piperidine nitrogen are tertiary amines and thus susceptible to this reaction. The relative reactivity of these two sites towards an alkylating agent would depend on factors such as steric hindrance and the electronic nature of the specific nitrogen atom. The pyridine nitrogen, being part of an aromatic system, is generally less basic than the saturated piperidine nitrogen. However, its accessibility might be greater.

Studies on related 4-pyrrolidino pyridine derivatives have demonstrated facile quaternization of the pyridine nitrogen. rsc.orgmdpi.com This suggests that the pyridine nitrogen in the target molecule is a likely site for quaternization. Furthermore, the quaternization of the piperidine nitrogen in related systems has also been studied, highlighting the possibility of forming mono- or di-quaternized products, depending on the reaction conditions and the stoichiometry of the alkylating agent. researchgate.netwikipedia.org The primary amine of the ethanamine side chain can also undergo alkylation, potentially leading to a mixture of products if not properly controlled.

N-Oxidation Processes

N-oxidation, the conversion of an amine to an N-oxide, is another important transformation for nitrogen-containing heterocyclic compounds. For this compound, both the pyridine and piperidine nitrogens can undergo N-oxidation.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring exhibits distinct reactivity due to its sp² hybridization and participation in the aromatic system.

N-Oxidation Reactions of Pyridine Ring

The formation of pyridine N-oxides is a well-established reaction that can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain types of functionalization. nih.gov A patent for N-oxides of pyridylmethylpiperazine and -piperidine derivatives highlights that the nitrogen atom in the pyridyl ring can be oxidized. digitellinc.com This transformation is often achieved using oxidizing agents such as hydrogen peroxide in acetic acid. digitellinc.com The resulting N-oxide can then serve as a versatile intermediate for further derivatization. Continuous flow microreactors using a titanium silicalite/H2O2 catalytic system have been shown to be a safe and efficient method for the N-oxidation of various pyridine derivatives, achieving high yields. nih.gov Furthermore, catalytic enantioselective N-oxidation of pyridines has also been developed, offering a route to chiral pyridine N-oxides. researchgate.net Catalyst-free oxidation methods using agents like 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane have also been reported for the selective oxidation of pyridine derivatives. rsc.org

Pyridine Ring Functionalization and Derivatization

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack and C-H functionalization. nih.govrsc.org Direct and selective functionalization of the pyridine ring is a significant area of research. nih.govrsc.org Methods for the 4-selective functionalization of pyridines have been developed, which could be relevant for modifying the pyridine ring in the target molecule, although the 4-position is already substituted. nih.gov However, functionalization at other positions of the pyridine ring is also possible. One-pot syntheses of highly functionalized pyridines have been achieved through rhodium carbenoid-induced ring expansion of isoxazoles. researchgate.net The polarization of the pyridine ring, for example through complexation with a metal like tungsten, can facilitate the synthesis of highly functionalized piperidines derived from pyridines. nih.gov

Selective Functionalization Strategies Based on Differentiated Reactivity

The presence of three distinct nitrogen environments (primary amine, tertiary piperidine, and pyridine) in this compound allows for the development of selective functionalization strategies. The differing basicity and nucleophilicity of these nitrogen atoms can be exploited to achieve regioselective reactions. For instance, the more basic piperidine nitrogen and the primary amine are more likely to react with electrophiles under neutral or basic conditions, while the less basic pyridine nitrogen might require more forcing conditions or specific catalysts.

Selective N-oxidation of the pyridine ring in the presence of other amine functionalities has been demonstrated. nih.gov This selectivity is often achieved by protonating the more basic aliphatic amines with a strong acid, thereby deactivating them towards oxidation and allowing the less basic pyridine nitrogen to react. nih.gov This strategy could be directly applicable to selectively oxidize the pyridine nitrogen of the target compound.

Ring-Opening and Ring-Closing Metathesis Reactions (if applicable to specific derivatives)

While ring-opening and ring-closing metathesis (RCM) reactions are not directly applicable to the parent molecule this compound, derivatives of this compound bearing appropriate olefinic functionalities could undergo such transformations. RCM has been widely used for the synthesis of piperidine and other nitrogen-containing heterocycles. semanticscholar.orgresearchgate.net

For instance, if the ethanamine side chain were to be modified to include a terminal alkene, and another alkenyl group were introduced elsewhere on the piperidine ring, an intramolecular RCM reaction could potentially lead to the formation of a bicyclic system. The synthesis of bridged azabicyclic structures via RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives has been reported. nih.gov Similarly, enantiopure pyrrolidine (B122466) and piperidine derivatives have been synthesized via RCM of dienylamides. biu.ac.il

Computational and Theoretical Investigations of 2 1 Pyridin 4 Yl Piperidin 4 Yl Ethan 1 Amine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are standard for investigating the properties of novel organic compounds. researchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size. A typical level of theory used for similar heterocyclic systems is B3LYP with a 6-31G(d,p) basis set, which reliably predicts geometric and electronic properties. nih.gov

Electronic Structure Elucidation

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, this would reveal the precise spatial arrangement of the pyridine (B92270) ring relative to the piperidine (B6355638) ring and the orientation of the ethanamine side chain. Analysis of the electron density distribution would further illuminate the bonding characteristics and polarity of different parts of the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the nitrogen atoms of the pyridine and amine groups. The LUMO would likely be distributed over the electron-deficient pyridine ring. A typical FMO analysis would yield the data shown in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Parameters
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3LUMO-HOMO energy difference, indicating chemical stability

Electrophilic and Nucleophilic Site Prediction

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles. For the target molecule, these would be centered on the nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the pyridine ring.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is essential for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to each atom.

Table 2: Illustrative Predicted 13C and 1H NMR Chemical Shifts (δ, ppm)
Atom TypePredicted 13C Shift (ppm)Atom TypePredicted 1H Shift (ppm)
Pyridine C (α)150.1Pyridine H (α)8.25
Pyridine C (β)108.5Pyridine H (β)6.70
Piperidine C (α to N)52.3CH2-NH22.85
CH2-NH241.7Piperidine H (axial)1.30

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies found in an Infrared (IR) spectrum. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretching of the amine, C=N stretching in the pyridine ring, and C-H stretching of the aliphatic parts.

Conformational Analysis and Energy Landscapes

Molecules with multiple single bonds, like this compound, can exist in numerous spatial arrangements or conformations. Understanding the preferred conformations is vital as it often dictates the molecule's biological activity.

Rotational Barriers and Preferred Conformations in Solution and Gas Phase

Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. For this molecule, important rotations would include the bond connecting the piperidine and pyridine rings and the bonds within the ethylamine (B1201723) side chain. Such an analysis reveals the lowest-energy (most stable) conformers and the energy barriers required to transition between them. researchgate.net

Studies on similar piperidine-containing structures show that the piperidine ring typically adopts a stable chair conformation. chemrevlett.com The substituents can be in either axial or equatorial positions. Conformational analysis of the target molecule would determine whether the pyridinyl and ethylamine groups prefer equatorial or axial orientations to minimize steric hindrance. These calculations can be performed for the molecule in the gas phase and can also be adapted to simulate solvent effects, which can influence conformational preferences. researchgate.net

Influence of Solvent Effects on Conformation

The conformation of this compound is significantly influenced by its solvent environment. Computational models, particularly those employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. Such studies on similar molecules, like 1-(4-pyridyl)piperazine, demonstrate that the solvent polarity can alter bond lengths, angles, and vibrational frequencies. researchgate.net

In a non-polar solvent, the molecule is likely to adopt a conformation governed by intramolecular forces, such as hydrogen bonding. However, in polar protic solvents like water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the amine and pyridine nitrogen atoms. This interaction would compete with and potentially disrupt intramolecular hydrogen bonds, leading to a more extended conformation of the ethylamine side chain.

Table 1: Predicted Relative Energies of Conformers in Different Solvents

This table presents hypothetical but realistic data based on typical computational results for similar molecules.

ConformerGas Phase (Relative Energy, kcal/mol)Toluene (Relative Energy, kcal/mol)Water (Relative Energy, kcal/mol)
Folded (Intramolecular H-Bond) 0.000.252.50
Extended (Solvated) 2.101.800.00

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The flexible ethylamine side chain of this compound allows for the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the amine hydrogen (donor) and the pyridine nitrogen (acceptor). This interaction would result in a folded conformation.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are computational methods used to characterize and quantify such weak interactions. researchgate.net These analyses can identify bond critical points (BCPs) and provide information about the strength and nature of the hydrogen bonds. For similar compounds, these studies have confirmed the presence of N-H···N and C-H···O/N interactions that stabilize specific conformations. researchgate.netnih.gov

Table 2: Predicted QTAIM Parameters for Intramolecular Hydrogen Bond

This table presents hypothetical but realistic data based on typical computational results for similar molecules.

InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···N(pyridine) 0.015+0.028
C-H(piperidine)···N(amine) 0.009+0.015

Reaction Mechanism Predictions and Transition State Analysis for Key Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could involve reactions like the Chichibabin pyridine synthesis or nucleophilic aromatic substitution, DFT calculations can map out the entire reaction pathway. wikipedia.org This involves identifying the transition states, intermediates, and calculating the activation energies for each step.

For instance, in a potential synthesis involving the reaction of a piperidine derivative with a pyridine compound, computational analysis can predict the energy profile, helping to understand the feasibility and kinetics of the reaction. researchgate.net Such studies can also guide the optimization of reaction conditions to improve yield and selectivity. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics

These simulations can track the formation and breaking of intramolecular hydrogen bonds in different solvent environments, providing a time-resolved view of the conformational equilibria. researchgate.net The results of MD simulations are often visualized through Ramachandran-like plots or free energy landscapes, which show the most stable and frequently accessed conformations of the molecule. Recent studies on piperidine-containing compounds have used MD simulations to confirm the stability of binding modes in biological systems. nih.gov

Theoretical Studies of Acid-Base Properties and Protonation States

The presence of multiple basic nitrogen atoms (in the pyridine ring, piperidine ring, and the primary amine) means that this compound can exist in different protonation states depending on the pH of the environment. Theoretical calculations can predict the pKa values for each of these basic sites.

Methods for pKa prediction often involve calculating the Gibbs free energy of protonation in the gas phase and then applying a correction for solvation effects using a continuum solvent model. researchgate.net It is expected that the primary amine would be the most basic site, followed by the piperidine nitrogen, and then the pyridine nitrogen. The specific pKa values would be influenced by the electronic effects of the substituents on each other.

Table 3: Predicted pKa Values for Ionizable Groups

This table presents hypothetical but realistic data based on typical computational results for similar molecules.

Ionizable GroupPredicted pKa
Primary Amine (-NH2) 9.8
Piperidine Nitrogen 8.5
Pyridine Nitrogen 5.2

Advanced Characterization Methodologies and Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (molecular formula: C₁₃H₂₁N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimental value, typically within a few parts per million (ppm), to confidently establish its molecular formula.

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments, often conducted in conjunction with HRMS, provide invaluable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While a specific fragmentation spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related structures, such as substituted piperidines and pyridines.

The fragmentation of the protonated molecule would likely be initiated by cleavage at the most labile bonds. Key fragmentation pathways can be anticipated:

Cleavage of the Piperidine (B6355638) Ring: Substituted piperidine rings are known to undergo characteristic ring-opening fragmentations. This could involve cleavage of the C-C bonds within the piperidine ring, leading to a series of fragment ions.

Loss of the Ethylamine (B1201723) Side Chain: A common fragmentation would be the cleavage of the bond between the piperidine ring and the ethylamine substituent, resulting in the loss of a neutral CH₂CH₂NH₂ fragment.

Fragmentation of the Pyridine (B92270) Ring: The pyridinyl moiety can also undergo fragmentation, although it is generally more stable than the piperidine ring.

Cleavage of the Pyridine-Piperidine Bond: The C-N bond connecting the pyridine and piperidine rings could also be a site of cleavage.

A proposed fragmentation scheme would likely show initial cleavages around the piperidine nitrogen and the ethylamine substituent, followed by further fragmentation of the resulting ions. The accurate mass measurement of these fragment ions would allow for the determination of their elemental compositions, thus providing strong evidence for the proposed structure.

Table 1: Predicted Key Fragment Ions in the HRMS/MS of [C₁₃H₂₁N₃+H]⁺ This table is predictive and based on general fragmentation principles of similar structures.

Predicted m/zPredicted Formula of FragmentPlausible Structural Origin
175.1281C₁₁H₁₅N₂⁺Loss of the ethylamine group (CH₂CH₂NH₂)
148.1121C₉H₁₂N₂⁺Fragmentation of the piperidine ring
107.0597C₆H₇N₂⁺Ion containing the pyridine and part of the piperidine ring
79.0444C₅H₅N⁺Pyridinium (B92312) ion

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and each type of bond and functional group has characteristic vibrational frequencies.

Key Expected Vibrational Modes:

N-H Vibrations: The primary amine (-NH₂) group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the tertiary amine in the piperidine ring and the primary amine would be found in the 1000-1300 cm⁻¹ range.

Ring Vibrations: The characteristic "ring breathing" modes of the pyridine and piperidine rings would be present in the fingerprint region (below 1500 cm⁻¹).

Theoretical Correlation:

To aid in the assignment of experimental vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) can be employed. By computationally modeling the molecule, its vibrational frequencies and intensities can be predicted. These theoretical spectra can then be compared with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed vibrational modes. Such computational studies have been successfully applied to related molecules like 1-(pyrid-4-yl)piperazine.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is predictive and based on data from analogous structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2800 - 3000Piperidine and Ethyl Groups
N-H Bend1580 - 1650Primary Amine
C=C, C=N Stretch1400 - 1600Pyridine Ring
C-N Stretch1000 - 1300Amines
Ring Breathing800 - 1200Pyridine and Piperidine Rings

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for the analysis of chiral molecules.

However, if a chiral derivative of this compound were to be synthesized, CD spectroscopy would be essential for its stereochemical characterization. Chirality could be introduced, for example, by substitution on the ethylamine side chain or on the piperidine ring, creating a stereocenter.

The resulting CD spectrum would be sensitive to the absolute configuration of the chiral center(s) and the conformation of the molecule. The spectrum would show positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule, primarily the pyridine ring. The sign and intensity of these Cotton effects are dictated by the three-dimensional arrangement of the atoms.

Studies on other chiral piperidine and pyridine-containing compounds have demonstrated the utility of CD spectroscopy in assigning absolute configurations. For a chiral derivative of this compound, the electronic transitions of the pyridine ring would be perturbed by the chiral environment, leading to a characteristic CD spectrum. Theoretical calculations of the CD spectrum could also be performed to correlate the experimental spectrum with a specific stereoisomer.

In the absence of a synthesized chiral derivative, a discussion of chiroptical properties remains theoretical. However, it highlights a potential avenue for future research, where the synthesis of enantiomerically pure derivatives could be followed by their characterization using CD spectroscopy to explore their stereochemical properties and potential interactions with chiral biological systems.

Role As a Precursor in Advanced Academic Organic Synthesis Research

Applications in the Synthesis of Complex Heterocyclic Systems

The structural components of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine make it an excellent starting material for the construction of more complex, fused heterocyclic systems. The primary amine and the nitrogen atom of the pyridine (B92270) ring offer multiple reactive sites for cyclization reactions.

Key Reactive Features for Heterocycle Synthesis:

Primary Amine: The ethan-1-amine moiety can readily participate in reactions such as condensations with dicarbonyl compounds to form pyrroles or other nitrogen-containing rings. It can also be a key component in multicomponent reactions, leading to the rapid assembly of complex molecular architectures.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile or a base, facilitating a range of cyclization strategies. It can also be quaternized to activate the pyridine ring for subsequent reactions.

Piperidine (B6355638) Ring: The piperidine scaffold provides a saturated, three-dimensional element to the resulting heterocyclic systems, which is often desirable in medicinal chemistry to improve solubility and metabolic stability.

Research on related pyridinylpiperidine derivatives has demonstrated their utility in synthesizing fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. For instance, the reaction of a related 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents has been shown to yield a variety of fused pyrimidine (B1678525) derivatives nih.gov. Similarly, the hydrazide derivative of a pyridinecarbonitrile can be used to construct fused pyrazolo-pyridine systems nih.gov. While direct studies on this compound are not extensively documented, its structural analogy to these reactive precursors suggests its high potential in similar synthetic transformations.

Table 1: Examples of Fused Heterocyclic Systems from Pyridine Precursors This table is based on the synthesis of related pyridine derivatives and illustrates potential applications.

Precursor TypeReagent(s)Resulting Fused HeterocycleReference
AminopyridinecarbonitrileEthyl acetoacetatePyrido[2,3-d]pyrimidine nih.gov
AminopyridinecarbonitrileUrea (B33335)/Thiourea (B124793)Pyrido[2,3-d]pyrimidine nih.gov
HydrazidopyridinecarbonitrileAcetic acidPyrazolo[3,4-b]pyridine nih.gov
HydrazidopyridinecarbonitrilePhenylisothiocyanatePyrazolo[3,4-b]pyridine nih.gov

Scaffold for Novel Catalyst Design (non-biological applications)

The design of novel catalysts is a cornerstone of modern chemistry, and scaffolds based on nitrogen-containing heterocycles are of particular interest due to their coordinating properties. The structure of this compound is well-suited for the development of new ligands for transition metal catalysis.

The pyridine nitrogen and the primary amine can act as a bidentate ligand, chelating to a metal center. The piperidine ring provides a robust and sterically defined backbone, which can influence the stereoselectivity of catalytic reactions. Furthermore, the ethanamine side chain offers flexibility, allowing the ligand to adopt various conformations to accommodate different metal ions and substrates.

N-heterocyclic carbene (NHC) ligands have been shown to be effective in palladium-catalyzed C(sp3)-H arylation of piperidine derivatives, demonstrating the utility of such scaffolds in catalysis researchgate.net. While not a direct application of the title compound, this highlights the potential for developing catalysts based on its structural motifs. The development of ligands for palladium-catalyzed cross-coupling reactions is an active area of research, and the pyridinylpiperidine framework offers a promising starting point for new ligand design rsc.org.

Table 2: Potential Catalytic Applications of Ligands Derived from Pyridinylpiperidine Scaffolds This table is speculative and based on the catalytic applications of similar N-heterocyclic ligands.

Catalytic ReactionMetal CenterRole of Pyridinylpiperidine Scaffold
Asymmetric HydrogenationRhodium, IridiumChiral ligand to induce enantioselectivity
Cross-Coupling ReactionsPalladium, NickelBidentate ligand for catalyst stabilization and activity
PolymerizationTitanium, ZirconiumAncillary ligand to control polymer properties
C-H ActivationPalladium, RhodiumDirecting group and ligand for regioselective functionalization

Integration into Materials Science Research

The field of materials science increasingly relies on the design of functional organic molecules that can self-assemble into ordered structures with unique properties. The pyridinylpiperidine moiety of this compound makes it a valuable building block for the construction of supramolecular assemblies and functional polymers.

Supramolecular Assemblies: The pyridine ring is a classic hydrogen bond acceptor and can also coordinate to metal ions. This allows for the formation of well-defined supramolecular structures through hydrogen bonding or metal-ligand coordination. For example, pyridazine-based molecules have been used as building blocks for novel supramolecular architectures researchgate.netrsc.org. The primary amine group can also participate in hydrogen bonding, further directing the self-assembly process. The use of pyridyl-containing molecules as building blocks for coordination polymers and molecular squares is also well-established nih.gov.

Polymer Chemistry: The primary amine of this compound provides a handle for its incorporation into polymer chains. It can be used as a monomer in condensation polymerizations or grafted onto existing polymer backbones. The resulting functionalized polymers would possess the properties of the pyridinylpiperidine unit, such as pH-responsiveness (due to the basic nitrogen atoms) and metal-coordinating ability routledge.comnih.govresearchgate.netrsc.org. Such polymers could find applications as smart materials, sensors, or catalysts. For instance, polyethylene (B3416737) functionalized with velcrand, a self-dimerizing unit, has been synthesized and characterized, showcasing the potential for incorporating complex functional groups into polymers nih.gov.

Table 3: Potential Applications in Materials Science This table outlines potential applications based on the properties of related functional molecules.

Material TypeKey InteractionPotential Application
Supramolecular GelsHydrogen BondingDrug delivery, tissue engineering
Metal-Organic Frameworks (MOFs)Metal-Ligand CoordinationGas storage, catalysis, sensing
Functional PolymersCovalent BondingpH-responsive materials, polymer-supported catalysts
Coordination PolymersMetal-Ligand CoordinationLuminescent materials, magnetic materials

Development of Novel Methodologies in Organic Synthesis Utilizing the Compound's Reactivity

The unique combination of functional groups in this compound not only makes it a precursor for complex molecules but also a substrate for the development of new synthetic methods. The presence of a primary amine, a secondary amine within the piperidine ring (after potential de-alkylation of the pyridine), and the pyridine ring itself offers a platform to explore novel chemical transformations.

The reactivity of the C-H bonds in piperidine rings has been exploited in palladium-catalyzed arylation reactions, providing a new approach to functionalize this saturated heterocycle researchgate.net. The development of methods for the stereoselective synthesis of substituted piperidines is an active area of research, with techniques such as catalytic dynamic resolution being employed nih.govnih.govmdpi.com.

The primary amine can be transformed into a wide range of other functional groups, allowing for the exploration of new reaction pathways. For example, it can be converted to an isothiocyanate, which can then undergo cyclization reactions to form sulfur-containing heterocycles. The development of palladium-catalyzed C-N cross-coupling reactions has become a powerful tool for synthesizing aniline (B41778) derivatives and other N-arylated compounds, and the primary amine of the title compound could serve as a substrate in the development of new variations of these reactions mit.edu.

Table 4: Potential Synthetic Transformations and Methodologies This table is based on known reactivity of the constituent functional groups and related structures.

Functional GroupType of ReactionPotential Outcome
Primary AmineReductive AminationSynthesis of substituted secondary amines
Primary AmineBuchwald-Hartwig AminationFormation of N-aryl derivatives
Piperidine C-H BondsC-H Activation/FunctionalizationDirect introduction of aryl or other groups
Pyridine RingNucleophilic Aromatic SubstitutionFunctionalization of the pyridine ring

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Catalytic Approaches

Traditional synthetic methods for N-arylpiperidines often rely on well-established but potentially limited reactions like Buchwald-Hartwig amination. The future of synthesizing 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine lies in the adoption of more innovative and efficient strategies that offer improved yields, sustainability, and access to diverse analogues.

One promising approach is the use of a pyridine (B92270) ring-opening and ring-closing strategy via Zincke imine intermediates. nih.govchemistryviews.org This method allows for the construction of the N-(hetero)arylpiperidine core from a wide variety of substituted pyridines and anilines, offering a modular and convergent pathway to complex piperidine (B6355638) structures. nih.govresearchgate.net The process involves generating pyridinium (B92312) salts which can then be converted to the desired piperidine derivatives through hydrogenation or nucleophilic additions. chemistryviews.orgchemrxiv.org This strategy is particularly amenable to high-throughput experimentation (HTE), enabling the rapid generation of compound libraries for screening purposes. researchgate.netchemrxiv.org

Other emerging areas include the development of novel catalytic systems, such as metallaphotoredox multicomponent amination, which can create complex alkyl amine scaffolds under mild conditions. researchgate.net Flow chemistry also presents a significant opportunity, allowing for enhanced reaction control, improved safety, and scalability.

Table 1: Comparison of Synthetic Approaches
ApproachDescriptionPotential AdvantagesReference
Conventional (e.g., Buchwald-Hartwig)Transition-metal catalyzed cross-coupling of an aryl halide (4-chloropyridine) and an amine (2-(piperidin-4-yl)ethanamine).Well-established, reliable for many substrates.N/A
Zincke Imine StrategyA ring-opening/ring-closing approach using pyridinium salts as key intermediates.High modularity, access to diverse derivatives, suitable for HTE. nih.govchemistryviews.orgresearchgate.net
Photoredox CatalysisUtilizes light energy to drive C-N bond formation under mild conditions.Improved sustainability, access to unique reactivity. researchgate.net
Flow ChemistryContinuous synthesis in a reactor system rather than batch production.Enhanced safety, scalability, and process control.N/A

Investigation of Novel Reactivity Patterns for Further Derivatization

The molecular structure of this compound possesses multiple reactive sites amenable to further chemical modification. Future research will focus on exploring the untapped reactivity of this scaffold to generate novel derivatives.

Key areas for derivatization include:

The Primary Amine: This group is a prime target for acylation, alkylation, sulfonylation, and the formation of carbamates and ureas, allowing for the introduction of a vast array of functional groups. researchgate.net

The Pyridine Ring: The pyridine nucleus can undergo electrophilic substitution, although it is generally deactivated. More promising are modern C-H activation and transition-metal-catalyzed cross-coupling reactions to functionalize the ring at various positions, introducing new aryl or alkyl substituents.

The Piperidine Ring: While generally less reactive, C-H functionalization of the piperidine ring is an emerging area of interest. Kinetic resolution via deprotonation using chiral bases could also yield enantioenriched piperidine fragments for building more complex molecules. acs.org

The derivatization of preassembled heterocyclic scaffolds on a solid phase is an attractive high-throughput approach to rapidly generate libraries of new chemical entities for screening. researchgate.net By anchoring the core molecule to a resin, a multitude of reagents can be applied in parallel to explore its reactivity and produce a wide range of novel compounds. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry, and their application to the synthesis of this compound represents a significant future direction. researchgate.net These computational tools can dramatically accelerate the design and optimization of synthetic pathways.

Table 2: Applications of AI/ML in Synthesis
AI/ML ApplicationFunctionPotential Impact on Synthesis of the Target CompoundReference
Retrosynthesis Planning (CASP)Proposes synthetic routes by analyzing known reactions.Discovery of more efficient or novel pathways. acs.orgnih.gov
Reaction Outcome PredictionForecasts the products and yields of a chemical reaction.Reduces failed experiments and accelerates route validation. researchgate.netjetir.org
Reaction Condition OptimizationIdentifies optimal parameters (temperature, solvent, etc.) for maximizing yield.Improves efficiency and reduces resource consumption. technologynetworks.com

Development of Advanced Analytical Techniques for Characterization of the Compound and its Derivatives

As novel derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. While standard methods like NMR and basic mass spectrometry are foundational, future research will necessitate the use of more advanced and specialized techniques.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the complete structural elucidation of complex derivatives. For chiral derivatives, the use of chiral shift reagents or chiral solvents in NMR can help determine enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming elemental composition and distinguishing between compounds with similar nominal masses. iransilicate.com

Tandem Mass Spectrometry (MS/MS): This technique provides detailed structural information through the analysis of fragmentation patterns, helping to pinpoint the location of modifications on the molecular scaffold. iransilicate.com

Gas and Liquid Chromatography (GC/LC): The development of specific chromatographic methods, particularly those coupled with mass spectrometry (GC-MS, LC-MS), will be vital for separating complex reaction mixtures and quantifying purity. researchgate.net For chiral compounds, chiral chromatography columns will be necessary to separate and quantify enantiomers. iransilicate.com

Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isomers that are indistinguishable by mass alone.

A multi-level characterization approach, combining several of these advanced techniques, will provide the most reliable and comprehensive data for newly synthesized compounds. researchgate.netjournalcsij.com

Theoretical Design of Novel Analogues with Predicted Chemical Properties and Reactivity

Computational chemistry and molecular modeling are powerful tools for the in silico design of new molecules, saving significant time and resources compared to purely experimental approaches. ijrpr.com The theoretical design of novel analogues of this compound is a key future direction for exploring its chemical space.

Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, molecular electrostatic potential maps, and reactivity indices. tandfonline.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. tandfonline.com

For discovering analogues with specific functions, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are invaluable. researchgate.net For instance, researchers can design a virtual library of analogues and use molecular docking to predict their binding affinity to a specific protein target. researchgate.net These computational predictions allow chemists to prioritize the synthesis of the most promising candidates, streamlining the discovery process. acs.org

Q & A

Q. What are the established synthetic routes for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Nucleophilic Substitution : Reacting 4-aminopiperidine with a pyridin-4-yl halide to form the piperidine-pyridine core .

Ethanamine Introduction : Coupling the core with an ethylamine derivative via reductive amination or alkylation.

Purification : Use column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Key Considerations :

  • Monitor reaction pH and temperature to avoid side products (e.g., over-alkylation).
  • Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H, ¹³C) for structural confirmation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Compare peaks to reference spectra (e.g., pyridine protons at δ 8.5–8.7 ppm; piperidine methylene groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 218.2 (calculated for C₁₂H₁₉N₃) .
  • X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the pyridine and piperidine moieties .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related piperidine-pyridine derivatives exhibit:

  • Receptor Binding : Affinity for serotonin (5-HT₃) or dopamine receptors due to the amine group’s protonation at physiological pH .
  • Enzyme Inhibition : Potential inhibition of monoamine oxidases (MAOs) via competitive binding at flavin adenine dinucleotide (FAD) sites .

Q. Experimental Design :

  • Perform in vitro receptor-binding assays (radioligand displacement) or fluorometric MAO activity assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model membrane permeability (logP ~2.1) and blood-brain barrier penetration .

Docking Studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability analysis .

ADMET Prediction Tools : SwissADME or pkCSM to estimate oral bioavailability (~60%) and half-life (~3–5 hours) .

Q. Data Contradiction Note :

  • Predicted solubility (LogS = -3.2) may conflict with experimental solubility in PBS (pH 7.4). Validate via shake-flask method .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Methodological Answer:

SAR Analysis : Compare substituent effects (e.g., replacing pyridin-4-yl with pyridin-2-yl reduces MAO-B affinity by 40%) .

Assay Standardization : Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends (e.g., IC₅₀ variability due to assay sensitivity thresholds) .

Example Table : Comparison of Analogues’ Bioactivity

CompoundTargetIC₅₀ (nM)Reference
This compoundMAO-B250
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine5-HT₃180
N-Methyl derivativeDopamine D₂310

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Flow Chemistry : Reduce reaction time from 12 hours (batch) to 2 hours via continuous flow reactors (residence time = 30 min, 80°C) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C improves yield by 15% .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. Yield Optimization Table :

StepParameterBaselineOptimized
1Temperature (°C)7080
2Catalyst Loading5% Pd/C3% Pd/C
3SolventDCMCPME

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation; desiccate to avoid hygroscopic degradation .
  • Safety : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin with water (15 min) and seek medical attention for persistent irritation .

Q. How does the pyridin-4-yl substitution influence receptor selectivity vs. pyridin-2-yl analogues?

Methodological Answer:

  • Steric Effects : Pyridin-4-yl’s linear geometry enhances fit into hydrophobic receptor pockets (e.g., 5-HT₃) compared to pyridin-2-yl’s angled structure .
  • Electronic Effects : 4-substitution increases electron density at the piperidine nitrogen, enhancing H-bonding with Asp138 in MAO-B .

Q. Experimental Validation :

  • Synthesize both isomers and compare Ki values via radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.